molecular formula C11H10O B14686562 2-Methoxyazulene CAS No. 36044-37-8

2-Methoxyazulene

Cat. No.: B14686562
CAS No.: 36044-37-8
M. Wt: 158.20 g/mol
InChI Key: GZNQLJUHQULRFL-UHFFFAOYSA-N
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Description

2-Methoxyazulene is an aromatic organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene and its derivatives, including this compound, exhibit vibrant colors due to their unique electronic structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyazulene can be synthesized through various methods. One common synthetic route involves the methoxylation of azulene. This process typically includes the reaction of azulene with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methoxyazulene involves its interaction with various molecular targets. Its aromatic structure allows it to participate in electron transfer reactions, which can influence biological pathways. For example, its derivatives can interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness of 2-Methoxyazulene: this compound stands out due to its methoxy group, which imparts unique electronic properties and reactivity compared to other azulene derivatives. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

2-methoxyazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-12-11-7-9-5-3-2-4-6-10(9)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNQLJUHQULRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447974
Record name Azulene, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36044-37-8
Record name Azulene, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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